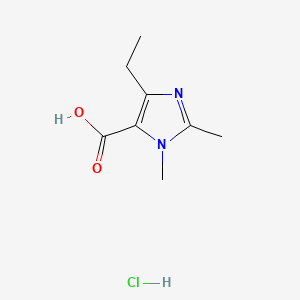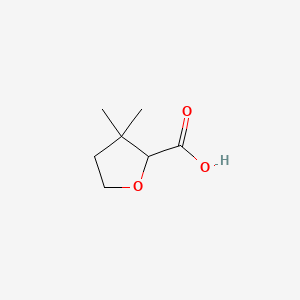
2-fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene, also known as 2-Fluoro-4-methoxy-1-propynylbenzene or FMOPB, is an aromatic compound that is used in a variety of scientific research applications. It has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.
Scientific Research Applications
FMOPB has been studied for its potential use in drug development, as it has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, FMOPB has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to reduce the formation of amyloid plaques in the brain.
Mechanism of Action
The mechanism of action of FMOPB is not yet fully understood. However, it is thought to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, FMOPB has been shown to interact with several receptors, including the serotonin 5-HT2A receptor, which may explain its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
FMOPB has been shown to have anti-inflammatory and antioxidant properties, which may be due to its interaction with several enzymes and receptors. Additionally, FMOPB has been shown to inhibit the growth of certain types of cancer cells, as well as reduce the formation of amyloid plaques in the brain, which may be beneficial in the treatment of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The advantages of using FMOPB in lab experiments include its high yield, its regioselectivity, and its potential for use in drug development. The limitations of using FMOPB in lab experiments include its lack of understanding of its mechanism of action and its potential for side effects, such as gastrointestinal upset and headaches.
Future Directions
For FMOPB research include further investigations into its mechanism of action, its potential for use in drug development, and its potential for use in the treatment of Alzheimer’s disease. Additionally, further studies should be conducted to determine the safety and efficacy of FMOPB in humans. Finally, further research should be conducted to determine the optimal dosage and administration of FMOPB for various conditions.
Synthesis Methods
FMOPB is synthesized from the reaction of 4-methoxybenzaldehyde and propargyl bromide in the presence of a base. The reaction is carried out in an inert atmosphere and yields a product with a yield of up to 90%. The reaction is also known to be regioselective, meaning that it will produce the desired product in high yields without the need for additional purification.
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-prop-2-ynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-4-8-5-6-9(12-2)7-10(8)11/h1,5-7H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHOKFZHQGOYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)










![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
